molecular formula C10H17Br2NO B022812 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical CAS No. 229621-20-9

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical

Cat. No.: B022812
CAS No.: 229621-20-9
M. Wt: 327.06 g/mol
InChI Key: DUVWQAAFCSTFGK-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is a useful research compound. Its molecular formula is C10H17Br2NO and its molecular weight is 327.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Material Science and Polymer Chemistry

Brominated compounds, including various brominated flame retardants, play a significant role in enhancing fire resistance in materials. The study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments and emphasizes the increasing application of NBFRs due to their effectiveness in fire resistance. This study calls for further research on the environmental fate and toxicity of these compounds, indicating the significance of brominated radicals in material science applications Zuiderveen, Slootweg, & de Boer, 2020.

Organic Synthesis and Chemical Reactions

The radical's structure suggests potential utility in organic synthesis, particularly in bromination reactions that are pivotal for creating complex organic molecules. Thapa et al. (2014) explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, demonstrating the nuanced control possible in bromination reactions. This work underlines the importance of understanding radical behavior for optimizing synthetic routes in organic chemistry Thapa, Brown, Balestri, & Taylor, 2014.

Environmental Impact and Degradation Studies

Understanding the environmental impact and degradation pathways of brominated radicals is crucial for assessing their ecological footprint. Liu et al. (2018) provided a comprehensive review of the transformation/degradation of tetrabromobisphenol A and its derivatives, offering insights into the mechanisms and products of degradation. This research is pertinent for evaluating the environmental behavior of related brominated radicals, including potential degradation pathways and the formation of less harmful products Liu, Zhao, Qu, Shen, Shi, & Jiang, 2018.

Properties

IUPAC Name

3,4-bis(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWQAAFCSTFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)CBr)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Reactant of Route 2
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Reactant of Route 3
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Reactant of Route 4
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Reactant of Route 5
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Reactant of Route 6
Reactant of Route 6
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical

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